molecular formula C15H17NO2 B12854464 Methyl 2-(methylamino)-2-(1-naphthyl)propanoate

Methyl 2-(methylamino)-2-(1-naphthyl)propanoate

Cat. No.: B12854464
M. Wt: 243.30 g/mol
InChI Key: ZGILVRHETRMYJB-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(1-naphthyl)propanoate is an organic compound that belongs to the class of naphthylamines This compound is characterized by the presence of a naphthalene ring, a methylamino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)propanoate typically involves the reaction of 1-naphthylamine with methyl acrylate under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process generally includes steps such as:

    Nucleophilic Addition: 1-naphthylamine reacts with methyl acrylate in the presence of a base like sodium hydroxide.

    Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(1-naphthyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-2-(1-naphthyl)propanoate has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)-2-(2-naphthyl)propanoate: Similar structure with a different position of the naphthyl group.

    Ethyl 2-(methylamino)-2-(1-naphthyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(methylamino)-2-(1-naphthyl)propanoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-(methylamino)-2-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-15(16-2,14(17)18-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,16H,1-3H3

InChI Key

ZGILVRHETRMYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)(C(=O)OC)NC

Origin of Product

United States

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